molecular formula C15H15N5O2 B2492442 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide CAS No. 2034281-29-1

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide

Cat. No. B2492442
CAS RN: 2034281-29-1
M. Wt: 297.318
InChI Key: YLVHQFIEXNCWDK-UHFFFAOYSA-N
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Description

The compound “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide” is a complex organic molecule that contains a triazolopyrazine ring, which is a type of nitrogen-rich heterocyclic compound . These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In a study by Dalimba et al., a novel series of hybrid molecules containing pyrazine and 1,3,4-oxadiazole rings were synthesized and evaluated . Notably, three compounds (T7, T8, and T17) exhibited promising antitubercular activity against the M. tuberculosis H37Rv strain, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL. Additionally, most of the compounds demonstrated significant antibacterial and antifungal activity against various strains, including S. aureus, B. subtilis, E. coli, A. fumigatus, and A. niger. Importantly, these active compounds showed low toxicity to normal cells.

Energetic Materials (Azo-Linked High-Nitrogen Compounds)

While not directly related to the antimicrobial activity, it’s worth noting that azo-linked heteroaromatic compounds (including pyrazine and 1,3,4-oxadiazole derivatives) have also been explored in the field of energetic materials. These compounds exhibit high nitrogen content and are of interest for their potential use in propellants, explosives, and other energetic applications .

properties

IUPAC Name

2-(2-methylphenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-4-2-3-5-11(10)8-13(21)17-9-12-18-19-14-15(22)16-6-7-20(12)14/h2-7H,8-9H2,1H3,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVHQFIEXNCWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide

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